4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid
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Overview
Description
“4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid” is a chemical compound with the linear formula C9 H8 N2 O3 . It has a molecular weight of 192.17 . The compound is solid in physical form and is stored at room temperature .
Synthesis Analysis
The synthesis of indazole-containing compounds, which includes “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
A study by Ali et al. (2012) describes the use of a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, in optical gating of nanofluidic devices. This compound acts as a photolabile protecting group in synthetic ion channels, allowing UV-light-triggered transport of ionic species in aqueous solutions. This technology has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Reactivity of Pyridazinones
Research by Sayed et al. (1993) investigated the synthesis of pyridazinones using 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids. This study explores the chemical behavior of these compounds with various reagents, contributing to the understanding of their chemical properties and potential applications (Sayed et al., 1993).
Synthesis of Novel Compounds
A study by Pokhodylo et al. (2009) focuses on the chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, leading to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids. This research adds to the repertoire of synthetic methods for creating new chemical entities (Pokhodylo et al., 2009).
Structural and Molecular Studies
Naveen et al. (2016) conducted an in-depth analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid. Their study provides insights into the structural properties of such compounds, which is crucial for their application in various scientific fields (Naveen et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives have been known to interact with their targets, leading to the inhibition, regulation, and/or modulation of the target’s activity . This interaction can result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The inhibition, regulation, and/or modulation of chk1, chk2, and h-sgk kinases can affect various cellular processes, including cell cycle progression and cell volume regulation .
Pharmacokinetics
The compound is a solid at room temperature and is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
The inhibition, regulation, and/or modulation of chk1, chk2, and h-sgk kinases can lead to changes in cell cycle progression and cell volume regulation .
Properties
IUPAC Name |
4-(3-oxo-1H-indazol-2-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12-13/h1-2,4-5,12H,3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPNFHPKPBUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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